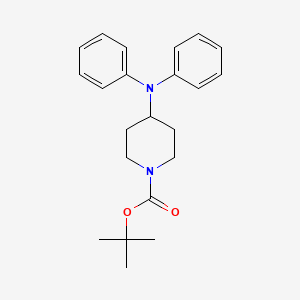

tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl 4-(phenylamino)piperidine-1-carboxylate, also known as 1-Boc-4-AP, is a compound used as an intermediate in the manufacture of fentanyl and various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . It is an N-protected derivative of 4-anilinopiperidine .

Synthesis Analysis

1-Boc-4-AP can be readily converted to fentanyl or related analogues in several straightforward synthetic steps . It is used as an intermediate in the manufacture of fentanyl and its related derivatives . Traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Molecular Structure Analysis

The molecular formula of 1-Boc-4-AP is C16H24N2O2 . The molecular weight is 276.380 g·mol −1 . The compound’s structure includes a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds .Chemical Reactions Analysis

As an intermediate, 1-Boc-4-AP is involved in the synthesis of fentanyl and its analogues . The compound can be readily converted to these substances through several synthetic steps .Applications De Recherche Scientifique

I have conducted several searches to find detailed information on the scientific research applications of tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate. However, the available information does not provide a comprehensive analysis of six to eight unique applications as you requested.

The compound is mentioned in various contexts, such as being a semi-flexible linker in PROTAC development for targeted protein degradation , and as an intermediate in the manufacture of fentanyl and related derivatives . However, specific details on unique applications are not readily available in the search results.

Safety and Hazards

Orientations Futures

Given the role of 1-Boc-4-AP in the synthesis of fentanyl and its analogues, future research and regulations will likely continue to focus on controlling its distribution and use to prevent the illicit manufacture of these potent opioids . As our understanding of its properties and potential uses expands, new applications may also be discovered.

Mécanisme D'action

Target of Action

Tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate is a precursor used in the synthesis of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that is used as a pain medication and together with other medications for anesthesia .

Mode of Action

As a precursor, Tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate doesn’t have a direct mode of action. Instead, it’s used in the synthesis of fentanyl, which acts primarily on the mu-opioid receptors. Its strong affinity to these receptors allows fentanyl to produce analgesic and anesthetic effects .

Biochemical Pathways

The compound itself doesn’t directly affect any biochemical pathways Fentanyl binds to the body’s opioid receptors, which are found in areas of the brain that control pain and emotions. When fentanyl binds to these receptors, it drives up dopamine levels in the brain’s reward areas, producing a state of euphoria and relaxation .

Pharmacokinetics

It’s highly lipophilic, allowing it to cross the blood-brain barrier quickly .

Result of Action

As a precursor, Tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate doesn’t have a direct result of action. Fentanyl can relieve severe pain, but it can also cause serious harm, including addiction, overdose, and death .

Propriétés

IUPAC Name |

tert-butyl 4-(N-phenylanilino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23-16-14-20(15-17-23)24(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLQWQAWIYVBOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20701784 |

Source

|

| Record name | tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(diphenylamino)piperidine-1-carboxylate | |

CAS RN |

470689-98-6 |

Source

|

| Record name | tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde](/img/structure/B6323975.png)

![6-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6324004.png)